Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C13H11FO2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound features a thiophene ring substituted with an ethyl ester group at the 2-position and a 4-fluorophenyl group at the 5-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biochemical Analysis
Biochemical Properties
Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can impact gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of specific genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effect of this compound on cellular processes and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins may facilitate its entry into cells, while interactions with binding proteins can influence its distribution within the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, localization to the mitochondria may impact cellular energy metabolism, while targeting to the nucleus can influence gene expression and transcriptional regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated thiophene intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylthiophene derivatives.
Scientific Research Applications
Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Ethyl 5-phenylthiophene-2-carboxylate: Lacks the fluorine atom, which may result in different pharmacokinetic properties.
Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2S/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLSTFBIYBXBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589609 | |
Record name | Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848095-02-3 | |
Record name | Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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